![molecular formula C5H2Cl2N4 B119739 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 42754-96-1](/img/structure/B119739.png)
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Descripción general
Descripción
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at the 4 and 6 positions. Its molecular formula is C5H2Cl2N4, and it has a molecular weight of 189.00 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials such as pyrazole and halogenated hydrocarbons. One common method includes the use of thionyl chloride as a reagent to facilitate the chlorination process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process often requires the use of advanced equipment to handle the reactive intermediates and by-products safely .
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 6 undergo nucleophilic substitution with amines, thiols, and alkoxides under varying conditions.
Key Findings :
-
Aniline substitution : Room-temperature reactions selectively replace the 6-chloro group while retaining the 4-chloro moiety .
-
Hydrazine reactivity : Hydrazine substitutes at position 4, enabling subsequent condensation with aldehydes/ketones to form hydrazones .
-
Thiourea derivatives : Yield improved using solvent-free fusion techniques compared to conventional methods .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, enhancing structural complexity for drug discovery.
Mechanistic Insight :
-
Triazolo formation : Involves intramolecular cyclization after nucleophilic attack by the hydrazine nitrogen .
-
Annulation reactions : Michael adducts form via Knoevenagel condensation, followed by cyclization .
Functionalization at the Pyrazole NH Position
The NH group undergoes alkylation or acylation to modulate solubility and bioactivity.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Benzyl bromide | KCO, DMF, 25°C | 1-Benzyl-4,6-dichloro derivative | 85% | |
Acetic anhydride | Pyridine, reflux | 1-Acetyl-4,6-dichloro derivative | 78% |
Applications :
-
Benzylation : Enhances cell permeability for kinase inhibitors targeting EGFR and CDK2 .
-
Acetylation : Stabilizes the compound against metabolic degradation .
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enable aryl/heteroaryl introductions at chlorine sites.
Reaction Type | Catalyst System | Product | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh), NaCO | 4-Aryl-6-chloro derivatives | 60-75% | |
Buchwald-Hartwig | Pd(dba), Xantphos | 4-Amino-6-chloro derivatives | 55% |
Optimization Notes :
-
Suzuki Coupling : Electron-deficient aryl boronic acids show higher reactivity .
-
Amination : Requires bulkier ligands to suppress dimerization side-products .
Hydrolysis and Oxidation
Controlled hydrolysis converts chlorides to hydroxyl groups for further derivatization.
Industrial-Scale Considerations
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the most significant applications of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is in the field of oncology. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-proliferative activities against several cancer cell lines.
- Epidermal Growth Factor Receptor Inhibition : Research has shown that derivatives containing the this compound moiety serve as effective epidermal growth factor receptor inhibitors (EGFRIs). For instance, compound 12b , a derivative of this scaffold, displayed IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cancer cells, respectively. It was particularly notable for its inhibitory activity against both wild-type and mutant EGFR (IC50 = 0.016 µM for wild-type and IC50 = 0.236 µM for mutant EGFR T790M) .
Synthesis and Derivative Development
The synthesis of this compound has been optimized to enhance yield and purity. A common synthetic route involves the reaction of hydrazine with chlorinated pyrimidines under controlled conditions to produce the desired compound efficiently .
Table 1: Synthetic Methods Overview
Method | Reactants | Conditions | Yield |
---|---|---|---|
Method A | 2,4,6-Trichloropyrimidine + Hydrazine | Methanol, 0 °C | 62% |
Method B | Pyrazolo[3,4-d]pyrimidine-4,6-diol + POCl3 | DMF, 110 °C | 66% |
Pharmacological Properties
The pharmacological properties of this compound derivatives have been extensively studied:
- CYP Inhibition : The compound has been identified as a CYP1A2 inhibitor but does not inhibit other CYP enzymes such as CYP2C19 or CYP2D6 .
- Skin Permeation : It exhibits a log Kp value indicating potential skin permeation (), which is relevant for topical formulations .
Potential in Drug Development
The structural characteristics of this compound make it a valuable scaffold in drug discovery:
- ATP Competitive Inhibitors : Due to its similarity to adenine, this compound can be modified to develop ATP competitive inhibitors targeting receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways .
Case Study 1: EGFR Inhibitors
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at various positions significantly influenced their inhibitory potency against EGFR. The most promising derivative was found to have both high selectivity and efficacy against resistant cancer cell lines.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic pathway for producing high-purity this compound demonstrated that adjusting reaction conditions could lead to improved yields and reduced by-products.
Mecanismo De Acción
The primary mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83 . This interaction prevents the phosphorylation of target proteins, thereby halting cell division .
Comparación Con Compuestos Similares
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside Derivatives: Compounds with similar cytotoxic properties against cancer cell lines.
Uniqueness: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine stands out due to its potent inhibitory activity against CDK2 and its ability to induce apoptosis in multiple cancer cell lines. Its unique structure allows for versatile chemical modifications, making it a valuable scaffold in drug design .
Actividad Biológica
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, kinase inhibition, and other pharmacological effects.
Chemical Structure and Properties
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. Its structure includes two chlorine atoms at the 4 and 6 positions of the pyrazolo ring, contributing to its unique biological properties. The molecular formula is with a molecular weight of 203.03 g/mol.
Research indicates that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines. A study demonstrated that certain derivatives acted as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in the treatment of cancers characterized by overexpression of EGFR, such as lung and colon cancers.
Key Findings:
- Compound 12b showed IC50 values of 8.21 µM against A549 (lung cancer) and 19.56 µM against HCT-116 (colon cancer) cells.
- It exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong potential as an anticancer agent .
Cell Cycle Arrest and Apoptosis Induction
Flow cytometric analyses revealed that compound 12b induces apoptosis and arrests the cell cycle at the S and G2/M phases. This compound also significantly increased the BAX/Bcl-2 ratio by 8.8-fold , suggesting a mechanism involving mitochondrial pathways in apoptosis .
Kinase Inhibition
The compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. In vitro studies demonstrated:
- Compounds derived from this scaffold exhibited IC50 values ranging from 45 nM to 97 nM against various cancer cell lines including MCF-7 and HCT-116.
- The most potent derivatives showed significant inhibitory activity against CDK2/cyclin A2 with IC50 values as low as 0.057 µM , outperforming established drugs like sorafenib .
Other Biological Activities
Beyond its anticancer properties, this compound derivatives have shown:
- Antiviral Activity: Some derivatives have been reported to possess antiviral properties, potentially useful against various viral infections.
- Antibacterial Activity: Functionally substituted derivatives demonstrated good antibacterial activity against several strains .
Summary of Biological Activity
Biological Activity | Observations/IC50 Values |
---|---|
Anticancer (A549) | 8.21 µM |
Anticancer (HCT-116) | 19.56 µM |
EGFR WT Inhibition | 0.016 µM |
EGFR T790M Inhibition | 0.236 µM |
CDK2 Inhibition | 0.057 - 0.119 µM |
Antiviral Activity | Various derivatives show potential |
Antibacterial Activity | Effective against multiple bacterial strains |
Propiedades
IUPAC Name |
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYPROOLWJDUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476853 | |
Record name | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42754-96-1 | |
Record name | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.